(5Z)-2-amino-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile
Overview
Description
(5Z)-2-amino-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-amino-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanone derivatives. The key steps may involve:
Condensation Reactions: Formation of the cyclopenta[b]pyridine core through condensation reactions.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Amination: Introduction of the amino group through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Materials Science: Utilized in the development of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-amino-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-5-nitroaniline
- 4,6-Dimethylcyclopenta[b]pyridine
- 2-Amino-5-nitrophenyl derivatives
Uniqueness
- Structural Complexity : The combination of the cyclopenta[b]pyridine core with multiple functional groups makes it unique.
- Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
This detailed article provides a comprehensive overview of (5Z)-2-amino-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-2-amino-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-10-13(5-12-6-16(26(27)28)18(30-4)7-17(12)29-3)19-11(2)15(9-23)21(24)25-20(19)14(10)8-22/h5-7H,1-4H3,(H2,24,25)/b13-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVBBQXVTPXLFS-ACAGNQJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3OC)OC)[N+](=O)[O-])C(=C(C(=N2)N)C#N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3OC)OC)[N+](=O)[O-])C(=C(C(=N2)N)C#N)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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